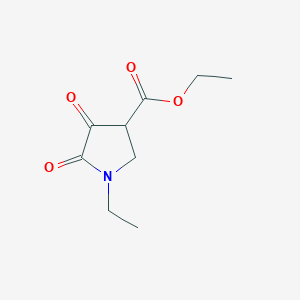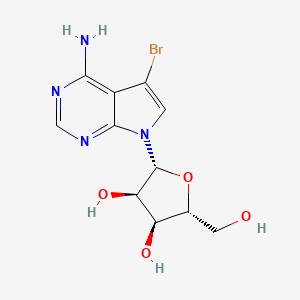
2-Methyl-1,3-thiazole-5-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including 2-Methyl-1,3-thiazole-5-carboxylic acid, involves reactions of aromatic aldehyde with dichloroacetic acid and thiourea, leading to various thiazole-4-carboxylic acid derivatives with potential antibacterial activities (Al Dulaimy et al., 2017). Furthermore, the synthesis of related compounds via reactions involving cyclic depsipeptide Lyngbyabellin A highlights the complexity and versatility of synthetic routes (Chen et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of thiazole derivatives, including spectroscopic and density functional theory (DFT) studies, provides insight into their electronic structure, vibrational analysis, and hydrogen bonding (Singh et al., 2019). These analyses are crucial for understanding the chemical and physical properties of these compounds.
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, leading to a wide range of biological and pharmacological activities. For example, the synthesis and study of 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives reveal their potential in antibacterial applications (Al Dulaimy et al., 2017). Additionally, compounds containing a thiazole moiety, such as 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid and its salts, exhibit significant anti-inflammatory, antiviral, and antifungal activities (Fedotov & Hotsulia, 2023).
Physical Properties Analysis
The study of physical properties, such as molecular electrostatic potential surface map (MESP), thermodynamic potentials, and solvent effects on intermolecular hydrogen bonding, provides a comprehensive understanding of the behavior of thiazole derivatives in different environments (Singh et al., 2019).
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophilic substitution and the ability to form various derivatives and salts, characterize the versatility of thiazole compounds. For instance, the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates utilizing ultrasonic and thermally mediated aminolysis demonstrates the chemical flexibility and potential applications of these compounds (Baker & Williams, 2003).
Applications De Recherche Scientifique
Xanthine Oxidase Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : Thiazole-5-carboxylic acid derivatives, including 2-Methyl-1,3-thiazole-5-carboxylic acid, have been studied as potent xanthine oxidase inhibitors . Xanthine oxidase is a form of xanthine oxidoreductase, a versatile molybdoflavoprotein that is involved in the metabolism of purines .
- Methods of Application : A series of 22 compounds of thiazole-5-carboxylic acid derivatives was rationally designed and synthesized. All the compounds were characterized by using 1H and 13C NMR and tested against xanthine oxidase enzyme by spectrophotometric assay .
- Results : Majority of the compounds were found active against the enzyme amongst which GK-20 with an IC50 value of 0.45µM was found to be most potent . Structure-activity relationship obtained from the biological results revealed that the di-substituted compounds as Ring B were more potent than that of mono-substituted derivatives .
Anticancer Activity
- Scientific Field : Pharmacology
- Application Summary : Some novel thiazoles, including 2-Methyl-1,3-thiazole-5-carboxylic acid, have been synthesized and their anticancer activity was determined against liver carcinoma cell line HepG2 .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
“2-Methyl-1,3-thiazole-5-carboxylic acid” is classified as a potentially hazardous substance . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
Propriétés
IUPAC Name |
2-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-6-2-4(9-3)5(7)8/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXCIYPOMMIBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193073 | |
| Record name | 5-Thiazolecarboxylic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-thiazole-5-carboxylic acid | |
CAS RN |
40004-69-1 | |
| Record name | 2-Methyl-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40004-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040004691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40004-69-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Thiazolecarboxylic acid, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![O-[(4-chlorophenyl)methyl]hydroxylamine](/img/structure/B1266489.png)
![1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1266494.png)





![2-[(3-Nitrophenoxy)methyl]oxirane](/img/structure/B1266500.png)



